molecular formula C19H14ClN3 B2685864 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 890623-84-4

7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2685864
CAS No.: 890623-84-4
M. Wt: 319.79
InChI Key: ZSVXBKOPKFZFGS-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C19H14ClN3 and a molecular weight of 319.79 g/mol.

Preparation Methods

The synthesis of 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include refluxing in ethanol or acetic acid (AcOH) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl positions, using reagents like arenediazonium salts and hydrazine hydrate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

    Medicine: It has been evaluated for its anticancer properties, demonstrating efficacy against various cancer cell lines, including HepG-2, MCF-7, and Hela.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves the inhibition of CDK2, a key enzyme in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound binds effectively to the active site of CDK2, disrupting its function .

Comparison with Similar Compounds

7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    2-Cyanopyrazolo[1,5-a]pyrimidine: Used as a precursor in the synthesis of various derivatives.

    6-Chloro-2,5-dimethyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine: Another derivative with potential biological activities.

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties and potential anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c1-13-18(15-10-6-3-7-11-15)19-21-16(12-17(20)23(19)22-13)14-8-4-2-5-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVXBKOPKFZFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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